

# UCB-35440 (ucb 28557) versus Cetirizine in Histamine-Induced Inflammation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activity of **UCB-35440**, identified as ucb 28557 (the (S)-enantiomer of cetirizine), and its racemic parent compound, cetirizine, in the context of histamine-induced cutaneous inflammation. The data presented is derived from a randomized, double-blind, crossover clinical study in healthy volunteers, offering a direct comparison of their antihistaminic properties.

#### **Executive Summary**

Cetirizine, a widely used second-generation H1-receptor antagonist, exists as a racemic mixture of two enantiomers: levocetirizine ((R)-enantiomer) and ucb 28557 ((S)-enantiomer).[1] Experimental evidence from a human clinical trial demonstrates that the antihistaminic activity of cetirizine is primarily attributable to its (R)-enantiomer, levocetirizine. In a histamine-induced wheal and flare model, ucb 28557 (referred to as **UCB-35440** in the user query) was found to be inactive, showing no significant inhibition of the inflammatory response.[1] In contrast, both cetirizine and levocetirizine produced a marked and sustained inhibition of the histamine-induced wheal and flare.[1]

### **Quantitative Data Comparison**



The following table summarizes the key findings from a study comparing single oral doses of 5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557 on histamine-induced wheal and flare responses in 18 healthy volunteers.[1]

| Parameter                           | Cetirizine (5.0 mg) | Levocetirizine (2.5 mg) | ucb 28557 (2.5 mg) |
|-------------------------------------|---------------------|-------------------------|--------------------|
| Maximum Wheal<br>Inhibition         | 79.5%               | 83.8%                   | Inactive           |
| Time to Maximum<br>Wheal Inhibition | ~ 6 hours           | ~ 6 hours               | N/A                |
| Duration of Wheal<br>Inhibition     | 24.4 hours          | 28.4 hours              | N/A                |
| Maximum Flare<br>Inhibition         | 88.5%               | 83.6%                   | Inactive           |
| Time to Maximum Flare Inhibition    | ~ 6 hours           | ~ 6 hours               | N/A                |
| Duration of Flare<br>Inhibition     | 28.4 hours          | 26.0 hours              | N/A                |

Data sourced from Grant et al., 2001.[1]

# Experimental Protocol: Histamine-Induced Wheal and Flare

The following methodology was employed to assess the antihistaminic effects of the test compounds.[1]

Study Design: A randomized, double-blind, crossover study was conducted with 18 healthy volunteers. Each participant received a single oral dose of 5.0 mg cetirizine, 2.5 mg levocetirizine, and 2.5 mg ucb 28557, with a washout period between each treatment.

Histamine Challenge:



- Baseline Measurement: Prior to treatment administration, a baseline histamine-induced wheal and flare response was established for each volunteer.
- Histamine Administration: Histamine was introduced into the skin of the forearm.
- Post-Dose Measurements: The wheal and flare responses were measured at various time points over a 32-hour period following the administration of the study drug.

Efficacy Assessment: The efficacy of each treatment was determined by calculating the percent inhibition of the histamine-induced wheal and flare areas compared to the pre-treatment baseline.

Pharmacokinetic Analysis: Blood and urine samples were collected at timed intervals to analyze the concentrations of each study drug and elucidate their pharmacokinetic profiles.[1]

#### **Visualizations**

#### Signaling Pathway of Histamine-Induced Inflammation



Click to download full resolution via product page

Caption: Histamine signaling pathway and the antagonistic action of cetirizine.



#### **Experimental Workflow: Histamine Wheal & Flare Assay**



Click to download full resolution via product page

Caption: Workflow for the histamine-induced wheal and flare clinical trial.

#### **Mechanism of Action**

Cetirizine is a selective antagonist of the histamine H1 receptor.[2][3] During an allergic response, histamine is released from mast cells and basophils and binds to H1 receptors on various cells, leading to symptoms such as itching, swelling, and vasodilation.[2][4] Cetirizine competitively binds to these H1 receptors, preventing histamine from exerting its effects and thereby reducing the symptoms of an allergic reaction.[2][3] The clinical data indicates that this H1 receptor antagonism is stereospecific, with levocetirizine being the active enantiomer



responsible for the antihistaminic effects of cetirizine.[1] Ucb 28557, the (S)-enantiomer, does not appear to contribute to the H1-receptor blocking activity of the racemic mixture.[1]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A randomized, double-blind, crossover comparison among cetirizine, levocetirizine, and ucb 28557 on histamine-induced cutaneous responses in healthy adult volunteers [pubmed.ncbi.nlm.nih.gov]
- 2. bocsci.com [bocsci.com]
- 3. What is the mechanism of Cetirizine Hydrochloride? [synapse.patsnap.com]
- 4. A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role,
   Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management
   Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- To cite this document: BenchChem. [UCB-35440 (ucb 28557) versus Cetirizine in Histamine-Induced Inflammation: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683355#ucb-35440-versus-cetirizine-in-histamine-induced-inflammation]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com